11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha

概要

説明

11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha is a metabolite of Prostaglandin D2 in the 15-hydroxy PGDH pathway. It is a significant compound in the study of prostaglandin metabolism and has various biological implications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha involves the metabolism of Prostaglandin D2. Homogenates of human lung metabolize Prostaglandin D2 first to 11beta-PGF2alpha and then to 11beta-15-keto-PGF2alpha in the presence of NAD+. no this compound is formed in this process. In contrast, guinea pig liver and kidney homogenates metabolize Prostaglandin D2 to this compound via 11beta-PGF2alpha in the presence of NAD+ and NADP+ .

Industrial Production Methods: The industrial production of this compound is not well-documented. it is typically synthesized in research laboratories for scientific studies.

化学反応の分析

Types of Reactions: 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Biochemical Research

Metabolic Pathways:

11beta-13,14-Dihydro-15-Keto PGF2α is primarily studied for its role in the metabolism of prostaglandins. It is formed through the action of enzymes such as prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The compound's significance lies in its ability to provide insights into the metabolism of PGD2 and its derivatives, which are crucial for understanding various physiological processes.

Case Study: Metabolism in Human and Animal Models

Research indicates that human lung homogenates metabolize PGD2 to 11beta-PGF2α and subsequently to 11beta-15-keto-PGF2α. In contrast, guinea pig liver and kidney homogenates convert PGD2 directly to 11beta-13,14-Dihydro-15-Keto PGF2α. This differential metabolism underscores the importance of species-specific studies in prostaglandin research .

Clinical Applications

Therapeutic Potential:

The compound has potential therapeutic applications in treating conditions linked to prostaglandin metabolism, such as inflammation and reproductive health disorders. For instance, it may serve as a biomarker for assessing inflammatory responses due to its production during lipid peroxidation processes via cyclooxygenase pathways .

Case Study: Inflammatory Response

A study demonstrated that levels of 15-keto-dihydro-PGF2α significantly increased following endotoxin infusion in pigs, indicating its potential role as an index for monitoring inflammatory conditions . Such findings highlight the compound's relevance in clinical diagnostics and therapeutic monitoring.

Veterinary Medicine

Pregnancy Diagnosis:

In veterinary science, urinary concentrations of 13,14-Dihydro-15-Keto PGF2α (PGFM) are utilized to diagnose pregnancy and predict parturition in species such as giant pandas and domestic dogs. The stability and correlation of PGFM levels with PGF2α activity make it a reliable marker for reproductive health assessments .

Case Study: Giant Panda Reproduction

Research involving giant pandas showed that monitoring urinary PGFM concentrations allowed for effective prediction of parturition timing. This application is crucial for managing breeding programs in conservation efforts .

Pharmaceutical Development

Internal Standards for Quantification:

11beta-13,14-Dihydro-15-Keto PGF2α is also used as an internal standard in analytical chemistry methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its role as a standard helps ensure accurate quantification of prostaglandin metabolites in biological samples .

Data Table: Summary of Applications

作用機序

The mechanism of action of 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha involves its role as a metabolite in the 15-hydroxy PGDH pathway. It is formed by the reduction of the C-13, 14 double bond in 15-keto-prostaglandin F2alpha by the enzyme prostaglandin Δ13-reductase. This process must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase .

類似化合物との比較

- Prostaglandin D2

- 11beta-PGF2alpha

- 11beta-15-keto-PGF2alpha

Comparison: 11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha is unique due to its specific role in the 15-hydroxy PGDH pathway and its formation through the reduction of the C-13, 14 double bond. This distinguishes it from other prostaglandin metabolites, which may not undergo the same metabolic processes .

生物活性

11beta-13,14-Dihydro-15-keto Prostaglandin F2alpha (11β-13,14-dihydro-15-keto PGF2α) is a significant metabolite of Prostaglandin D2 (PGD2) and plays a critical role in various biological processes. This article explores its biological activity, metabolic pathways, and implications in health and disease, supported by data tables and relevant case studies.

Overview of Prostaglandins

Prostaglandins are bioactive lipids derived from arachidonic acid that exert diverse physiological effects, including modulation of inflammation, regulation of blood flow, and involvement in reproductive processes. The metabolism of PGD2 leads to the formation of several prostaglandin metabolites, including 11β-PGF2α and subsequently 11β-13,14-dihydro-15-keto PGF2α.

Metabolic Pathways

The conversion of PGD2 to 11β-13,14-dihydro-15-keto PGF2α occurs through enzymatic pathways involving 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and other enzymes. This metabolite is primarily formed in human tissues such as the lungs and liver.

Key Metabolic Reactions

-

PGD2 to 11β-PGF2α :

- Enzyme: 15-PGDH

- Conditions: Presence of NAD+

- Location: Human lung homogenates

- 11β-PGF2α to 11β-13,14-Dihydro-15-Keto PGF2α :

11β-13,14-Dihydro-15-keto PGF2α exhibits various biological activities:

- Smooth Muscle Contraction : It has been shown to contract bronchial smooth muscle cells and coronary arteries, indicating its role in respiratory and cardiovascular physiology .

- Inflammatory Response : As a metabolite of PGD2, it contributes to inflammatory processes. Elevated levels have been associated with conditions such as endotoxin-induced inflammation .

Case Studies

- Endotoxin-Induced Inflammation :

- Postpartum Uterine Health :

Table 1: Metabolic Pathways of Prostaglandins

| Substrate | Product | Enzyme | Tissue Location |

|---|---|---|---|

| Prostaglandin D2 | 11β-PGF2α | 15-PGDH | Human Lung |

| 11β-PGF2α | 11β-13,14-Dihydro-15-Keto PGF2α | Unknown | Guinea Pig Liver/Kidney |

Table 2: Biological Effects of 11β-13,14-Dihydro-15-Keto PGF2α

| Effect | Mechanism | Implications |

|---|---|---|

| Bronchial Smooth Muscle Contraction | Activation of specific receptors | Respiratory function |

| Modulation of Inflammation | Lipid peroxidation indicator | Inflammatory diseases |

| Uterine Health Improvement | Increased calcitriol levels | Reproductive health |

特性

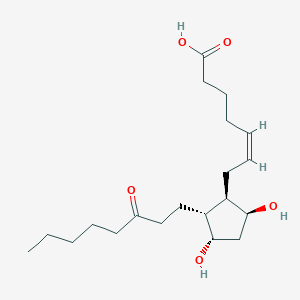

IUPAC Name |

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTIONYPMSCHQI-KGILNJEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348020 | |

| Record name | (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107615-77-0 | |

| Record name | (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。